5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine
Description
5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 1-methyl-3-(trifluoromethyl)pyrazole moiety and an amine group at the 2-position. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the thiadiazole ring contributes to electronic delocalization, making it a candidate for agrochemical and pharmaceutical applications . Its synthesis typically involves cyclocondensation reactions, as seen in analogous compounds (e.g., using thiosemicarbazides or organocatalytic trifluoromethylation) .
Properties
IUPAC Name |
5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N5S/c1-15-3(5-12-13-6(11)16-5)2-4(14-15)7(8,9)10/h2H,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNBYFFUKJNCRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2=NN=C(S2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methyl-5-(trifluoromethyl)pyrazole with thiosemicarbazide under acidic conditions to form the thiadiazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles or thiadiazoles.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit promising antiviral properties. Specifically, compounds similar to 5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine have been shown to inhibit the replication of viruses such as Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV). For instance, one study indicated that certain pyrazole derivatives could block the proliferation of HCV with effective concentrations (EC₅₀) in the nanomolar range . The structure of this compound suggests that it may share similar mechanisms of action.
Anticancer Properties
Research has also explored the anticancer potential of thiadiazole derivatives. Compounds containing the thiadiazole ring have been reported to induce cell cycle arrest and apoptosis in various cancer cell lines. For example, a study on related thiadiazole compounds revealed their ability to inhibit extracellular signal-regulated kinase pathways in lung carcinoma cells . This suggests that 5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine could be further investigated for its anticancer efficacy.
Agricultural Applications
Herbicide Development
The compound serves as an intermediate in the synthesis of herbicides such as pyroxasulfone. Its unique structural features allow for modifications that enhance herbicidal activity against specific weed species . The trifluoromethyl group is particularly noted for increasing the lipophilicity of compounds, which can improve their absorption and effectiveness in agricultural applications.
Summary of Research Findings
The following table summarizes key findings related to the applications of 5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine:
Case Studies
-
Antiviral Efficacy Against HCV
A study tested various pyrazole derivatives against HCV and found that certain modifications led to significant antiviral activity. The research indicated that compounds with a similar structure to 5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amines showed EC₅₀ values as low as 0.02 μM . -
Thiadiazole Derivatives in Cancer Research
In another investigation focusing on thiadiazole derivatives, compounds were synthesized and tested against multiple cancer cell lines. Results indicated that specific structural modifications enhanced their anticancer properties significantly .
Mechanism of Action
The mechanism of action of 5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains . The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Core Heterocycle Variations
2.1.1. 1,3,4-Oxadiazole Derivatives Compounds like 5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-ol (5B) () replace the thiadiazole sulfur with oxygen. For example, oxadiazole derivatives exhibit fungicidal activity (>50% inhibition against Sclerotinia sclerotiorum at 50 μg/mL) due to interactions with succinate dehydrogenase (SDH) . Thiadiazoles, however, may offer stronger SDH binding via sulfur’s polarizability .
2.1.2. Pyrazole-Thiadiazole Hybrids
The compound N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-3-yl}-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine () introduces a 2-chlorophenylmethyl group on the pyrazole. This modification increases steric bulk, which could hinder enzyme access compared to the simpler methyl group in the target compound.
Substituent Position and Trifluoromethyl Placement
2.2.1. Pyrazole Substitution Patterns
In 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine derivatives (), the CF₃ group is directly attached to the thiadiazole ring, whereas the target compound positions CF₃ on the pyrazole. The latter arrangement may enhance π-stacking interactions in biological targets due to the pyrazole’s aromaticity .
2.2.2. Cyclopropyl-Trifluoromethyl Analogues 5-[1-(Trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine () replaces the pyrazole with a cyclopropyl-CF₃ group.
Tabulated Comparison of Key Compounds
Biological Activity
5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring fused with a pyrazole moiety, which is known for its ability to interact with various biological targets. The presence of the trifluoromethyl group enhances lipophilicity and potentially increases biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of 1,3,4-thiadiazoles exhibit moderate to excellent antibacterial and antifungal activities. For instance, compounds derived from 1,3,4-thiadiazole were tested against various strains:
| Compound | Activity | Bacterial Strains | MIC (μg/mL) |
|---|---|---|---|
| 52e | Excellent | E. coli | 32 |
| 52k | Excellent | S. aureus | 16 |
These compounds showed significant inhibition against both Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents .
Anticancer Activity
The anticancer properties of thiadiazole derivatives have been extensively studied. Notably, certain derivatives have shown promising results in inhibiting cancer cell proliferation:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5a | MCF-7 (Breast) | 0.28 |
| 5b | HepG2 (Liver) | 9.6 |
These findings suggest that the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Antitubercular Activity
In studies evaluating antitubercular activity against Mycobacterium smegmatis, the compound demonstrated a minimum inhibitory concentration (MIC) of 26.46 μg/mL, outperforming the standard drug Isoniazid (12 μg/mL). This indicates that thiadiazole derivatives could be developed into effective treatments for tuberculosis .
The precise mechanisms by which these compounds exert their biological effects are still under investigation. However, it is hypothesized that the interaction with specific cellular targets leads to disruption of vital cellular processes such as DNA replication and protein synthesis.
Case Studies
A series of case studies have illustrated the therapeutic potential of thiadiazole derivatives:
- Case Study on Anticancer Activity : A study involving various substituted thiadiazoles revealed that compounds modified with aryl groups exhibited enhanced cytotoxicity against MCF-7 cells compared to controls. The modifications improved solubility and bioavailability.
- Case Study on Antimicrobial Efficacy : Another research focused on the synthesis of novel derivatives showed that specific substitutions at the thiadiazole ring significantly increased antibacterial potency against resistant strains of bacteria.
Q & A
(Basic) What are the established synthetic routes for 5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine, and what reaction conditions optimize yield?
The compound is synthesized via cyclocondensation and functionalization steps:
- Cyclocondensation : React hydrazine derivatives with thiocyanate salts (e.g., potassium thiocyanate) under acidic conditions (concentrated H₂SO₄) to form the thiadiazole core .
- Substituent Introduction : Couple the thiadiazole intermediate with 1-methyl-3-(trifluoromethyl)pyrazole using cross-coupling reagents (e.g., Pd catalysts) or nucleophilic substitution .
- Optimization : Key parameters include temperature control (60–90°C), solvent polarity (DMF or THF), and stoichiometric ratios of precursors (1:1.2 for cyclocondensation) to minimize side products .
(Basic) Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures confirm its structure?
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for pyrazole and thiadiazole rings) and trifluoromethyl groups (δ ~120 ppm in ¹³C NMR) .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) should align with the molecular formula (C₈H₇F₃N₆S). Fragmentation patterns confirm the thiadiazole-pyrazole linkage .
- IR Spectroscopy : Peaks at ~3400 cm⁻¹ (N-H stretch) and 1600–1500 cm⁻¹ (C=N/C=C vibrations) validate functional groups .
(Basic) How does the presence of trifluoromethyl and thiadiazole groups influence the compound's physicochemical properties?
- Lipophilicity : The trifluoromethyl group enhances membrane permeability (logP increased by ~1.5 units) .
- Electron-Withdrawing Effects : The thiadiazole ring stabilizes negative charge, improving solubility in polar solvents (e.g., DMSO) .
- Thermal Stability : Melting points >200°C are typical due to rigid aromatic stacking .
(Advanced) What strategies resolve contradictions in biological activity data across studies involving structural analogs?
- Substituent Analysis : Compare analogs with varying substituents (e.g., chloro vs. trifluoromethyl) to isolate electronic vs. steric effects on activity .
- Meta-Analysis : Use statistical tools (e.g., IC₅₀ clustering) to identify outliers caused by assay variability (e.g., cell line differences) .
- Crystallography : Resolve binding mode discrepancies by comparing X-ray structures of analogs with target proteins .
(Advanced) How can computational modeling guide the design of derivatives with enhanced target binding affinity?
- Docking Simulations : Use software (e.g., AutoDock Vina) to predict binding poses with enzymes (e.g., kinase targets). Focus on hydrogen bonding between the amine group and catalytic residues .
- QSAR Models : Corrogate substituent electronegativity (Hammett σ values) with inhibitory activity (e.g., trifluoromethyl enhances potency by ~30%) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize stable binders .
(Advanced) What experimental approaches validate the mechanism of action in enzyme inhibition studies?
- Kinetic Assays : Measure IC₅₀ under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition .
- SPR Spectroscopy : Quantify binding kinetics (kₐₙ/kₒff) to confirm direct interaction with targets like carbonic anhydrase .
- Mutagenesis : Engineer enzyme active-site mutations (e.g., Ala scanning) to identify critical binding residues .
(Advanced) How do structural modifications at pyrazole C-3 or thiadiazole C-5 affect pharmacological profiles?
- Pyrazole C-3 : Replacing trifluoromethyl with chloro reduces metabolic stability (t₁/₂ decreases from 4.2 to 1.8 hours in microsomes) .
- Thiadiazole C-5 : Introducing electron-donating groups (e.g., -OCH₃) improves solubility but weakens target affinity (IC₅₀ increases 5-fold) .
- Hybrid Systems : Fusing pyrazole-thiadiazole with triazole rings enhances anti-inflammatory activity (COX-2 inhibition: 82% vs. 65% for parent compound) .
(Advanced) What methodologies address low solubility or stability in biological assays?
- Prodrug Design : Convert the amine group to a phosphate ester for enhanced aqueous solubility (e.g., 10× increase in PBS) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to improve plasma stability (t₁/₂ extended from 2 to 8 hours) .
- pH Adjustment : Use citrate buffer (pH 4.5) to stabilize the compound in cell culture media .
(Advanced) What frameworks evaluate bioisosteric replacements for the trifluoromethyl group?
- Electrostatic Potential Maps : Compare trifluoromethyl with -CF₂H or -OCF₃ to match van der Waals surfaces .
- Thermodynamic Profiling : Measure ΔG binding differences using isothermal titration calorimetry (ITC) .
- In Vivo PK Studies : Replace trifluoromethyl with -CN to reduce hepatotoxicity while maintaining efficacy (AUC increased by 40%) .
(Advanced) How are advanced kinetic assays designed to quantify binding parameters with therapeutic targets?
- Stopped-Flow Spectroscopy : Measure rapid binding events (ms timescale) for kinases like EGFR .
- Fluorescence Polarization : Use FITC-labeled analogs to determine Kd values (nM range) in real-time .
- Isothermal Calorimetry (ITC) : Quantify enthalpy/entropy contributions to binding (ΔH = -12 kcal/mol, ΔS = +30 cal/mol·K) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
